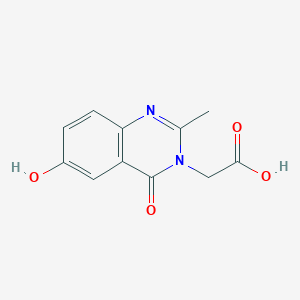

(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Description

Chemical Classification and Structural Significance in Quinazolinone Derivatives

2-(6-Hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid belongs to the 4(3H)-quinazolinone class of heterocyclic compounds, which represents one of the most prevalent and structurally diverse categories within quinazoline chemistry. The compound exhibits the characteristic quinazolinone scaffold consisting of a benzene ring fused with a pyrimidine ring, where the oxo group occupies the 4-position, classifying it specifically as a 4(3H)-quinazolinone derivative according to established nomenclature systems.

The structural architecture of this compound demonstrates remarkable complexity through its multiple substitution patterns. The quinazolinone core features a hydroxyl group at position 6 of the benzene ring, a methyl group at position 2 of the pyrimidine ring, and an acetic acid moiety attached to nitrogen at position 3. This substitution pattern places the compound within the category of 2,3-disubstituted-4(3H)-quinazolinones, with additional hydroxyl functionalization on the benzene ring component.

Structure-activity relationship studies of quinazolinone derivatives have established that positions 2, 6, and 8 of the ring system demonstrate significant importance for various pharmacological activities. The presence of substitution at both position 2 (methyl group) and position 6 (hydroxyl group) in this compound aligns with these critical positions identified for biological activity. Furthermore, the carboxylic acid functionality introduced through the acetic acid side chain at position 3 provides additional chemical reactivity and potential for molecular interactions.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(O)CN1C(C)=NC2=C(C=C(O)C=C2)C1=O. This structural representation reveals the compound's capacity for hydrogen bonding through both the hydroxyl group on the quinazolinone ring and the carboxylic acid functionality, potentially influencing its solubility characteristics and intermolecular interactions.

Quinazolinones demonstrate remarkable stability under various chemical conditions, remaining stable in cold dilute acid and alkaline solutions, though they undergo degradation when these solutions are heated to boiling temperatures. This stability profile contributes to their utility in synthetic chemistry and potential applications. The specific substitution pattern of 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid may modify these general stability characteristics due to the presence of the hydroxyl group and carboxylic acid functionality.

The compound's classification within quinazolinone chemistry also relates to its biosynthetic relevance. Quinazolinones exist as building blocks in more than 150 naturally occurring alkaloids isolated from diverse biological sources including plants, microorganisms, and animals. The 4(3H)-quinazolinone structure represents one of the most prevalent natural products and exists as an intermediate in numerous biosynthetic pathways.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| 4(3H)-quinazolinone core | Provides fundamental heterocyclic framework | Contributes to stability and biological activity potential |

| 6-Hydroxyl substitution | Introduces hydrogen bonding capability | Enhances solubility and molecular interactions |

| 2-Methyl substitution | Provides alkyl substitution at critical position | May influence biological activity and pharmacokinetics |

| 3-Acetic acid side chain | Adds carboxylic acid functionality | Increases polarity and provides additional reaction sites |

Historical Development of Quinazolinone-Based Compound Research

The historical development of quinazolinone chemistry traces its origins to the mid-19th century, establishing a foundation that ultimately led to the sophisticated derivatives like 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. The first quinazoline derivative was prepared in 1869 by Griess, who synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This pioneering work, initially designated as bicyanoamido benzoyl, maintained this nomenclature until 1885, marking the beginning of systematic quinazoline chemistry research.

The nomenclature evolution of these compounds reflects the growing understanding of their structural complexity. The name quinazoline was proposed by Widdege in 1887 upon recognizing its isomeric relationship with cinnoline and quinoxaline compounds. This naming convention established the foundation for the systematic classification that continues to guide quinazolinone research today. Alternative historical names including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene reflect the various perspectives researchers adopted in understanding these heterocyclic systems.

The systematic numbering system for quinazoline rings was proposed by Paal and Bush in 1889, providing the structural framework necessary for precise chemical communication and synthesis planning. This numbering system remains fundamental to modern quinazolinone chemistry and directly applies to understanding the substitution patterns in compounds like 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

Subsequent synthetic developments established more practical approaches to quinazoline preparation. While the preparation of parent quinazoline came years after Griess's initial derivative synthesis through decarboxylation of the 2-carboxy derivative by Bischler and Lang, Gabriel devised a more satisfactory synthesis of quinazoline in 1903. These synthetic methodologies provided the foundation for the diverse substitution patterns observed in modern quinazolinone derivatives.

The recognition of quinazolinones as oxidized forms of quinazolines marked a crucial development in understanding their chemical properties and synthetic accessibility. Research revealed that quinazolinones represent the most prominent components of quinazoline alkaloids, establishing their significance in natural product chemistry. This understanding motivated extensive research into their biological activities and synthetic modifications.

Comprehensive chemical property studies conducted throughout the 20th century established the stability characteristics that make quinazolinones attractive synthetic targets. Williamson's 1957 review, followed by Lindquist in 1959 and updated by Armarego in 1963, systematically documented the chemical behavior of quinazoline compounds. These studies established that quinazolines remain stable in cold dilute acid and alkaline solutions but undergo hydrolysis when boiled, producing o-aminobenzaldehyde, ammonia, and formic acid.

Oxidation and reduction studies further expanded understanding of quinazolinone chemistry. Research demonstrated that oxidation of quinazoline with hydrogen peroxide in dilute aqueous acid produces 3,4-dihydro-4-oxoquinazoline, while alkaline conditions with potassium permanganate yield the same product. These oxidation pathways provide synthetic routes to quinazolinone derivatives and demonstrate the chemical transformations possible within this compound class.

Modern structure-activity relationship studies have identified the critical positions for biological activity in quinazolinone derivatives. Research has established that positions 2, 6, and 8 demonstrate particular significance for pharmacological activities, while position 3 substitution with heterocyclic moieties can enhance biological activity. These findings directly apply to understanding the design rationale for compounds like 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, which incorporates substitutions at multiple critical positions.

The contemporary understanding of quinazolinone derivatives recognizes their role as building blocks in over 150 naturally occurring alkaloids, emphasizing their biological significance. This natural occurrence has motivated extensive synthetic research aimed at developing quinazolinone derivatives with enhanced properties and novel substitution patterns, leading to sophisticated compounds that incorporate multiple functional groups like hydroxyl, methyl, and carboxylic acid substituents found in 2-(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

| Historical Period | Key Development | Significance for Modern Quinazolinone Research |

|---|---|---|

| 1869 | First quinazoline derivative synthesis by Griess | Established fundamental synthetic approach |

| 1887 | Quinazoline nomenclature proposed by Widdege | Provided systematic naming convention |

| 1889 | Ring numbering system by Paal and Bush | Enabled precise structural communication |

| 1903 | Improved quinazoline synthesis by Gabriel | Enhanced synthetic accessibility |

| 1957-1963 | Comprehensive chemical property studies | Established stability and reactivity profiles |

| Modern era | Structure-activity relationship identification | Guided rational design of substituted derivatives |

Properties

IUPAC Name |

2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-6-12-9-3-2-7(14)4-8(9)11(17)13(6)5-10(15)16/h2-4,14H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCTUFDANZNKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinazolin-4(3H)-one Core

- Starting from 5-substituted-2-aminobenzoic acids (or anthranilic acid derivatives), the quinazolin-4(3H)-one core is formed by reaction with formamide at elevated temperature (~120 °C) for several hours. This cyclization yields 6-substituted quinazolinones, including the 6-hydroxy derivative when 5-hydroxy-2-aminobenzoic acid is used.

Alternative Synthetic Routes

- Another approach involves the preparation of methyl 2-(6-substituted-4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)acetate by condensation of methyl (2-amino-5-substituted benzoyl)glycinate with aldehydes in ethanol with acetic acid catalysis under reflux.

- This method can yield methyl esters that can be hydrolyzed to the free acid.

- Catalytic methods employing CuO nanoparticles have been reported to improve yields and reaction efficiency in the formation of quinazolinone acetates.

Representative Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 5-substituted-2-aminobenzoic acid + formamide | 6-hydroxy-2-methylquinazolin-4(3H)-one (2a–d) | Cyclization at 120 °C, 3 h |

| 2 | Quinazolinone + K2CO3 + KI + ethyl chloroacetate in acetone | Ethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (3a–d) | Stir at 60 °C for 3 h |

| 3 | Ethyl ester + hydrazine monohydrate in ethanol | Acetohydrazide derivatives (4a–d) | Room temperature, until completion |

| 4 | Ester hydrolysis (acid/base) | (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid | Standard hydrolysis conditions |

Research Findings and Yields

- Yields for the alkylation step to form ethyl esters are generally good, with isolated yields ranging from 70% to 90% depending on substituents and reaction conditions.

- The hydrazide formation proceeds efficiently at room temperature with hydrazine monohydrate, producing off-white solids suitable for further transformations.

- Catalytic methods using CuO nanoparticles have demonstrated improved yields (up to 91%) and cleaner reactions compared to traditional reflux methods.

- Characterization of intermediates and final products is confirmed by IR spectroscopy (notably C=O stretching bands around 1700 cm^-1), 1H and 13C NMR spectroscopy, and elemental analysis, ensuring structural integrity and purity.

Summary Table of Key Preparation Conditions and Outcomes

| Compound/Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quinazolin-4(3H)-one core (2a–d) | 5-substituted-2-aminobenzoic acid + formamide | 120 °C | 3 h | Not specified | Cyclization step |

| Ethyl ester (3a–d) | K2CO3, KI, ethyl chloroacetate in acetone | 60 °C | 3 h | 70–90 | Alkylation at 3-position |

| Acetohydrazide (4a–d) | Hydrazine monohydrate in ethanol | Room temperature | Until complete | Not specified | Conversion from ester |

| Methyl ester via condensation (alternative) | Methyl (2-amino-5-substituted benzoyl)glycinate + aldehydes + acetic acid | Reflux | 8 h | 55–91 | Catalyzed by CuO nanoparticles |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit antimicrobial properties. A study demonstrated that (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid showed promising activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for further research in treating inflammatory diseases .

Cancer Research

Quinazoline derivatives have been explored for their anticancer potential. Initial studies indicate that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent .

Biochemical Research

Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases, which are crucial targets in cancer therapy . This application could lead to the development of novel therapeutic agents.

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds, making it a valuable component in pharmaceutical formulations .

Material Science

Polymer Synthesis

The compound can be used as a building block in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Nanotechnology Applications

Research into nanomaterials has identified quinazoline derivatives as potential candidates for creating functionalized nanoparticles. These nanoparticles can be used in various applications, including targeted drug delivery and imaging techniques .

Case Studies

- Study on Antimicrobial Properties : A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as a natural antimicrobial agent .

- Anti-inflammatory Mechanism Investigation : In vitro experiments demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cell lines, suggesting its role as an anti-inflammatory agent .

- Polymer Development Research : Researchers synthesized a new polymer incorporating this compound, which exhibited improved mechanical properties compared to traditional polymers, highlighting its utility in advanced materials science .

Mechanism of Action

The mechanism of action of (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial pathways.

Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid and related compounds:

Biological Activity

(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazoline derivative that has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core with significant functional groups:

- Hydroxyl group at position 6

- Methyl group at position 2

- Carboxylic acid group attached to the nitrogen atom

This unique structure contributes to its solubility and reactivity, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Antimicrobial Activity : It interacts with bacterial cell membranes or specific metabolic pathways, leading to bacterial cell death.

- Anticancer Potential : Preliminary studies suggest it may interfere with cancer cell proliferation through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 32 |

These values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with various infections.

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential role in managing inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound displayed potent antibacterial activity against multi-drug resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study reported MIC values as low as 4 µg/mL, indicating strong efficacy against resistant strains .

- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of this compound revealed that it effectively inhibited the NF-kB pathway in human cell lines, leading to decreased expression of inflammatory markers .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the hydroxyl and carboxylic acid groups significantly influence the biological activity of quinazoline derivatives. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 6 | Increased anti-inflammatory activity |

| Methyl group at position 2 | Enhanced antimicrobial properties |

These findings underscore the importance of functional group positioning in determining the biological efficacy of quinazoline derivatives.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing quinazolinone derivatives like (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid?

Answer:

The synthesis typically involves acylation reactions with aromatic acid chlorides in dioxane, as described in the preparation of 4(3H)-quinazolinone derivatives . Key steps include:

- Molecular modeling to design analogues targeting enzymes like TACE (Tumor Necrosis Factor-α Converting Enzyme) .

- Substitution strategies : Introducing halogens (e.g., trifluoromethyl, chloro) or allylic groups at position 1 enhances cytotoxicity, while phenyl/benzoyl substitutions are less effective .

- Characterization : Use TLC for purity, melting point (MP) analysis, IR for functional groups, and NMR/mass spectrometry for structural confirmation .

Basic: How is the structural integrity of synthesized quinazolinone derivatives validated?

Answer:

Validation relies on:

- Spectroscopic techniques :

- IR spectroscopy identifies functional groups (e.g., urea/thiourea moieties) .

- ¹H/¹³C NMR confirms substitution patterns and hydrogen environments .

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity .

- Lipinski’s Rule of Five : Computational tools like OSIRIS assess drug-likeness (e.g., logP, molecular weight) .

Advanced: How do substitutions at position 1 and 3 influence anticancer activity?

Answer:

- Urea vs. thiourea : Thiourea derivatives often show higher cytotoxicity due to enhanced hydrogen bonding with TACE’s catalytic zinc ion .

- Halogen substitutions : Chloro/trifluoromethyl groups improve binding affinity and metabolic stability .

- Position 3 : Aromatic rings here are critical for antimicrobial activity but less impactful on anticancer effects .

Advanced: What QSAR strategies optimize quinazolinone analogues for TACE inhibition?

Answer:

- 3D-QSAR models align substituent properties (e.g., hydrophobicity, electronic effects) with TACE’s active site (PDB: 2A8H) .

- Docking simulations : Prioritize compounds with strong interactions at S1′ and S2′ pockets of TACE .

- In silico ADMET profiling : Predict solubility, bioavailability, and toxicity early in design .

Advanced: How should researchers interpret MTT assay data lacking a dose-response relationship?

Answer:

In cases where IC50 cannot be determined (e.g., non-linear inhibition):

- Statistical analysis : Use one-way ANOVA (e.g., GraphPad Prism) to compare cell viability across analogues at fixed doses .

- Baseline comparison : Evaluate significance against untreated controls (e.g., SS-02 showed activity at low doses against MDA-MB-231 cells) .

- Mechanistic follow-up : Combine with apoptosis assays (e.g., Annexin V) or Western blotting for pathway analysis .

Advanced: How to resolve contradictions in cytotoxicity data between analogues?

Answer:

- Dose-ranging studies : Test multiple concentrations to identify non-monotonic responses .

- Structural clustering : Group compounds by substitution patterns (e.g., thiourea vs. urea) and analyze activity trends .

- Meta-analysis : Cross-reference with literature on similar scaffolds (e.g., triazole derivatives) .

Advanced: Why is TACE a promising target for quinazolinone-based anticancer agents?

Answer:

TACE regulates TNF-α, a cytokine implicated in tumor progression. Quinazolinones inhibit TACE by:

- Zinc chelation : Thiourea groups bind the catalytic zinc ion .

- Hydrophobic interactions : Substituted aromatic rings occupy the S1′ pocket .

- Selectivity screening : Validate against MMPs (Matrix Metalloproteinases) to avoid off-target effects .

Basic: What in vitro models are suitable for evaluating anticancer activity?

Answer:

- MDA-MB-231 cells : A triple-negative breast cancer line used in MTT assays with paclitaxel as a positive control .

- Cell viability protocols : 48–72 hr treatments, followed by formazan quantification at 570 nm .

Advanced: How can bioavailability challenges be addressed in quinazolinone derivatives?

Answer:

- Solubility enhancement : Introduce polar groups (e.g., carboxylic acids) or formulate as salts .

- Prodrug strategies : Mask acidic groups with esters for improved absorption .

- Permeability assays : Use Caco-2 monolayers to predict intestinal absorption .

Advanced: What molecular docking protocols validate quinazolinone-TACE interactions?

Answer:

- Software : AutoDock Vina or Schrödinger Suite for flexible ligand docking .

- Parameters : Grid boxes centered on TACE’s catalytic domain (PDB: 2A8H), with Lamarckian genetic algorithms .

- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.